molecular formula C10H12ClN3S B4537172 5-(2-Chlorobenzyl)-1,3,5-triazinane-2-thione

5-(2-Chlorobenzyl)-1,3,5-triazinane-2-thione

Cat. No.: B4537172
M. Wt: 241.74 g/mol
InChI Key: QLMRVRWKWPLXIU-UHFFFAOYSA-N
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Description

5-(2-Chlorobenzyl)-1,3,5-triazinane-2-thione is a heterocyclic compound that features a triazinane ring substituted with a 2-chlorobenzyl group and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorobenzyl)-1,3,5-triazinane-2-thione typically involves the reaction of 2-chlorobenzylamine with carbon disulfide and formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate isothiourea, which cyclizes to form the triazinane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorobenzyl)-1,3,5-triazinane-2-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to remove the thione group.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: De-thionated triazinane derivatives.

    Substitution: Various substituted triazinane derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Chlorobenzyl)-1,3,5-triazinane-2-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-Chlorobenzyl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The exact pathways depend on the specific application, but it often involves the disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Chlorobenzene: A simpler aromatic compound with a single chlorine substituent.

    Benzyl chloride: Similar structure but lacks the triazinane ring.

    Triazinane derivatives: Compounds with similar ring structures but different substituents.

Uniqueness

5-(2-Chlorobenzyl)-1,3,5-triazinane-2-thione is unique due to the combination of its triazinane ring and the 2-chlorobenzyl group, which imparts specific chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

5-[(2-chlorophenyl)methyl]-1,3,5-triazinane-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3S/c11-9-4-2-1-3-8(9)5-14-6-12-10(15)13-7-14/h1-4H,5-7H2,(H2,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMRVRWKWPLXIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC(=S)NCN1CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-Chlorobenzyl)-1,3,5-triazinane-2-thione
Reactant of Route 2
5-(2-Chlorobenzyl)-1,3,5-triazinane-2-thione
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5-(2-Chlorobenzyl)-1,3,5-triazinane-2-thione
Reactant of Route 6
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5-(2-Chlorobenzyl)-1,3,5-triazinane-2-thione

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